N-hydroxyputrescine can be derived from the enzymatic hydroxylation of putrescine, which is a naturally occurring diamine found in living organisms. It is synthesized through the action of specific hydroxylases that catalyze the addition of a hydroxyl group to the nitrogen atom of putrescine. This reaction is part of the broader polyamine biosynthetic pathway, which is crucial for cell growth and differentiation.
N-hydroxyputrescine belongs to the class of organic compounds known as polyamines, which are characterized by having multiple amine groups. It is specifically classified as a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom.
The synthesis of N-hydroxyputrescine can be achieved through various methods, primarily focusing on enzymatic and chemical approaches:
The enzymatic route is often preferred due to its specificity and lower environmental impact compared to traditional chemical methods. Recent advancements in metabolic engineering have allowed for improved production rates by enhancing enzyme activity or increasing substrate availability .
N-hydroxyputrescine has a structural formula represented as C₄H₁₃N₃O. The molecular structure consists of a four-carbon backbone with two amino groups and one hydroxyl group attached to the nitrogen atom.
This configuration allows for hydrogen bonding and interactions with other biomolecules, influencing its biological activity.
N-hydroxyputrescine participates in several chemical reactions that are significant for its functionality:
The stability and reactivity of N-hydroxyputrescine depend on its environment, including pH and temperature, which must be optimized during reactions to prevent degradation or undesired side products.
The mechanism by which N-hydroxyputrescine exerts its effects involves several pathways:
Studies indicate that N-hydroxyputrescine may influence signaling pathways related to cell survival and apoptosis, highlighting its potential therapeutic applications in cancer treatment and cellular repair mechanisms .
Relevant analyses indicate that its physical properties make it suitable for various applications in biochemical research and pharmaceutical formulations.
N-hydroxyputrescine has several applications in scientific research:
Putrescine N-hydroxylase (PNH) is a flavin-dependent monooxygenase (Class B) that catalyzes the committed step in hydroxamate-type siderophore biosynthesis: the conversion of putrescine to N-hydroxyputrescine. This reaction is strictly dependent on reduced nicotinamide cofactors (NAD(P)H) and molecular oxygen (O₂). The catalytic cycle (Figure 1) involves three key stages [2] [6]:
Structural studies of Acinetobacter baumannii FbsI (a characterized PNH) reveal a conserved FAD-binding pocket and active site residues critical for function. T240 and D390 form hydrogen bonds with putrescine, positioning its terminal amine for optimal N-hydroxylation [6]. Kinetic analyses demonstrate a preference for NADPH (kcat/Km = 1.2 × 10⁵ M⁻¹s⁻¹) over NADH and high specificity for putrescine (Km = 35 μM) compared to cadaverine (1,5-diaminopentane; Km = 210 μM). Dehydration of the C4a-hydroxyflavin intermediate is partially rate-limiting [2] [6].
Table 1: Kinetic Parameters of Putrescine N-Hydroxylase (FbsI) from A. baumannii [2] [6]
Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|
Putrescine | 35 ± 5 | 1.8 ± 0.1 | 5.1 × 10⁴ |
Cadaverine | 210 ± 30 | 0.9 ± 0.1 | 4.3 × 10³ |
NADPH | 26 ± 3 | 1.8 ± 0.1 | 6.9 × 10⁴ |
NADH | 185 ± 25 | 1.2 ± 0.1 | 6.5 × 10³ |
While PNHs primarily catalyze N-hydroxylation, Rieske-type nonheme iron oxygenases (ROs) are crucial for C-hydroxylation steps in polyamine-derived natural products. These multicomponent systems typically consist of:
The Rieske [2Fe-2S] cluster has a unique ligand environment where one Fe is coordinated by two cysteine residues and the other Fe by two histidine residues (consensus sequence: Cys-X-His-X15-17-Cys-X-X-His). This architecture allows for high reduction potentials (+150 to +400 mV) suitable for oxygen activation [3]. Electron transfer occurs from the reduced Rieske cluster to the mononuclear Fe(II) site via a conserved aspartate residue (gating function), enabling formation of a reactive Fe(IV)=O (ferryl) species. This potent oxidant performs cis-dihydroxylation or monooxygenation of aromatic rings in substrates like polyamine-conjugated catechols [7]. The oxygenase components typically form α₃ or α₃β₃ oligomeric structures, with substrate binding orientation dictating regio- and stereospecificity of hydroxylation [7].
Table 2: Key Structural and Functional Features of Rieske Oxygenase Components [3] [7]
Feature | Description | Functional Role |
---|---|---|
Rieske [2Fe-2S] Cluster | Ligands: Fe1 (2×Cys), Fe2 (2×His); High reduction potential (+150 to +400 mV) | Electron transfer from reductase to catalytic mononuclear iron |
Mononuclear Iron Site | Coordinated by 2×His, 1×Asp (facial triad); Binds O₂ | Forms reactive Fe(IV)=O species for substrate hydroxylation |
Conserved Aspartate Gate | Residue (e.g., Asp205 in NDO) located between Rieske cluster and mononuclear iron | Controls/protons electron flow between metal centers |
Oligomeric State | Most commonly α₃ or α₃β₃ | Creates substrate-binding pockets and facilitates electron transfer between subunits |
Enzymes modifying polyamines exhibit distinct substrate selectivity profiles crucial for metabolic channeling:
Substrate promiscuity exists in some systems. For example, heterologous expression of bacterial ODCs (e.g., Klebsiella pneumoniae SpeC) in C. reinhardtii led to unexpected co-production of N-hydroxyputrescine precursors (putrescine) alongside non-target compounds like cadaverine and 4-aminobutanol, indicating relaxed substrate control under non-native conditions [5].
Table 3: Substrate Specificity of Key Enzymes in Polyamine Hydroxylation Pathways
Enzyme | Organism | Primary Substrate(s) | Catalytic Efficiency (kcat/Km) | Key Specificity Determinants | Citation |
---|---|---|---|---|---|
Putrescine N-Hydroxylase (FbsI) | Acinetobacter baumannii | Putrescine | 5.1 × 10⁴ M⁻¹s⁻¹ | Narrow hydrophobic pocket; T240/D390 H-bonding | [6] |
Cadaverine | 4.3 × 10³ M⁻¹s⁻¹ | Suboptimal fit; weaker binding | [6] | ||
Ornithine Decarboxylase (CrODC1) | Chlamydomonas reinhardtii | Ornithine | Not determined (Native enzyme) | High specificity for ornithine; regulated by splicing | [5] |
Ornithine Decarboxylase (KpSpeC) | Klebsiella pneumoniae | Ornithine, Lysine | Cadaverine production detected | Broad substrate range (Ornithine > Lysine) | [5] |
Amine Oxidase (AMX2) | Chlamydomonas reinhardtii | Putrescine | Not determined | Primary putrescine catabolase; links to GABA | [5] |
Heterologous expression in genetically tractable hosts has been instrumental in characterizing N-hydroxyputrescine biosynthesis and associated siderophore pathways:
These systems not only validate gene functions but also enable the production and study of complex pathways in controlled backgrounds, overcoming challenges like genomic decay (Francisella) or intricate native regulation (Chlamydomonas).
Table 4: Heterologous Expression Systems Used in N-Hydroxyputrescine Pathway Research
Host System | Expressed Gene(s) | Source Organism | Key Findings/Output | Citation |
---|---|---|---|---|
Escherichia coli | NIS synthetase | Ralstonia pickettii | Rhizoferrin production (m/z 437.2); CAS activity. Enzyme sufficient for synthesis. | [1] |
Escherichia coli | lbtA | Legionella pneumophila | Siderophore (rhizoferrin) activity detected by CAS assay. | [1] |
Escherichia coli | figA + figC | Francisella novicida | Rhizoferrin production via putrescine-independent pathway (N-citrylornithine pathway). | [1] |
Chlamydomonas reinhardtii | ODC1 (overexpression) | C. reinhardtii | 4.5-fold increase in cellular putrescine. | [5] |
Chlamydomonas reinhardtii | speC (overexpression) | Klebsiella pneumoniae | Increased putrescine; co-production of cadaverine/4-aminobutanol due to promiscuity. | [5] |
Chlamydomonas reinhardtii | AMX2 (CRISPR knockout) | C. reinhardtii | Reduced putrescine degradation; 10-fold putrescine increase with ODC overexpression. | [5] |
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